![molecular formula C18H29BrO2S B14377634 Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate CAS No. 89913-88-2](/img/structure/B14377634.png)
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromoundecyl chain attached to the thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate typically involves the bromination of undecylthiophene followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated thiophene with methyl acetate in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate depends on its application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function. The bromoundecyl chain can facilitate membrane penetration, while the thiophene ring can interact with aromatic amino acids in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate
- Methyl [5-(11-chloroundecyl)thiophen-2-yl]acetate
- Methyl [5-(11-iodoundecyl)thiophen-2-yl]acetate
Uniqueness
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions
Propiedades
Número CAS |
89913-88-2 |
|---|---|
Fórmula molecular |
C18H29BrO2S |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
methyl 2-[5-(11-bromoundecyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C18H29BrO2S/c1-21-18(20)15-17-13-12-16(22-17)11-9-7-5-3-2-4-6-8-10-14-19/h12-13H,2-11,14-15H2,1H3 |
Clave InChI |
IQQJABDWGJHZIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(S1)CCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


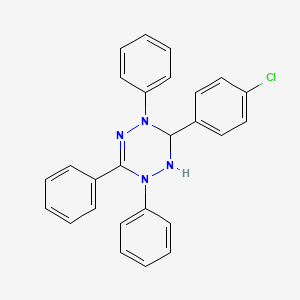
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
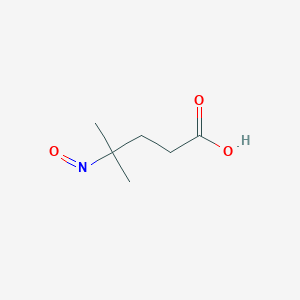
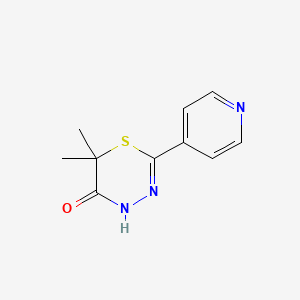
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
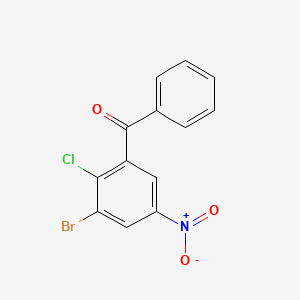
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
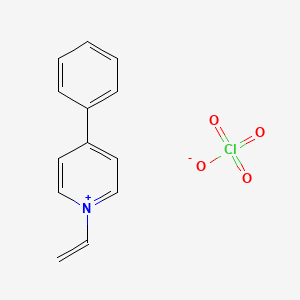
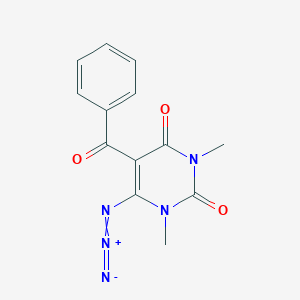
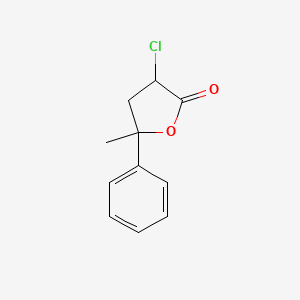


![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
